molecular formula C22H13Cl3N2O3 B2901574 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 252579-08-1

3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2901574
CAS No.: 252579-08-1
M. Wt: 459.71
InChI Key: MFUPBQNBASNORU-QOMWVZHYSA-N
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Description

3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a dichlorobenzyl group, and an indolone core. Its molecular formula is C22H13Cl3N2O3, and it has a molecular weight of approximately 459.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the indolone core reacts with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Chlorobenzoyl Oxyimino Group: The final step involves the reaction of the intermediate product with 4-chlorobenzoyl chloride and hydroxylamine to form the oxyimino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl and dichlorobenzyl positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxo derivatives of the indolone core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorobenzoyl or dichlorobenzyl groups.

Scientific Research Applications

3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-fluorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
  • 3-{[(4-bromobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
  • 3-{[(4-methylbenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzoyl and dichlorobenzyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2O3/c23-14-10-8-13(9-11-14)22(29)30-26-20-15-4-1-2-7-19(15)27(21(20)28)12-16-17(24)5-3-6-18(16)25/h1-11H,12H2/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPBQNBASNORU-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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